1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.2ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;;/h2-7H,13H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDPPZNELXSIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride typically involves:
- Preparation of bromophenyl-containing intermediates.
- Construction of the imidazole ring.
- Introduction of the ethanamine substituent.
- Conversion to the dihydrochloride salt form.
Preparation of Bromophenyl-Imidazole Intermediate
A key intermediate, 4-(4-bromophenyl)-1H-imidazole derivatives, is often synthesized by reacting a bromophenyl-substituted ethanone with nitrogen-containing reagents under basic conditions, followed by acidic hydrolysis.
- Treatment of amidine intermediates with 2-bromo-1-(4-bromophenyl)ethan-1-one in the presence of potassium carbonate (K₂CO₃) at 80 °C.
- Subsequent acidic hydrolysis with hydrochloric acid (HCl) to yield bromophenylimidazole derivatives in good yields.
This step forms the imidazole core substituted with the 4-bromophenyl group.
Coupling with Amino Substituents
The ethan-1-amine group is introduced by coupling the bromophenylimidazole intermediate with amine-containing compounds.
- Amines are often prepared from thiol substrates or nitrile precursors, which are converted into amines via reactions with reagents like 1,1′-carbonyldiimidazole (CDI) or catalytic amounts of sodium methoxide (MeONa).
- The bromophenylimidazole intermediate is then coupled with these amines using coupling agents such as triethylamine (Et₃N) or carbodiimide derivatives (e.g., EDC·HCl) to form the target amine-substituted imidazole compounds.
Formation of the Dihydrochloride Salt
The free amine form of the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which improves stability and solubility for handling and further applications.
Specific Example: Preparation of 1-(2-Amino-4-bromophenyl)ethanone as a Precursor
The precursor 1-(2-amino-4-bromophenyl)ethanone can be synthesized via:
This precursor is essential for subsequent imidazole ring formation.
Summary Table of Key Reagents and Conditions
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a tool in biological research, often used to study enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with three closely related imidazole derivatives:
Key Observations:
The 4-bromo substituent in the target compound may improve stability compared to chloro analogs due to bromine’s larger atomic radius and stronger inductive effects . Electron-Donating Group (OCH₃): The 3-methoxy substituent in the methoxy analog introduces electron-donating effects, likely improving solubility in polar solvents .
Molecular Weight Trends :
- The dichloro derivative has a lower molecular weight (329.05 g/mol) than the bromo compound due to chlorine’s lower atomic mass compared to bromine. The methoxy derivative’s higher molecular weight (290.19 g/mol) reflects the addition of oxygen.
Amine Salt Form :
- All compounds are dihydrochloride salts, enhancing water solubility and stability compared to free bases.
Crystallographic and Analytical Data
- Crystallography: SHELX software (e.g., SHELXL) is widely used for refining small-molecule crystal structures, including imidazole derivatives . No direct crystallographic data for the target compound is provided, but substituent variations (e.g., bromo vs. chloro) would influence packing efficiency and hydrogen-bonding patterns.
- NMR Characterization : For related compounds, ¹³C NMR signals for carbamate formation (δc ~157–164 ppm) and aromatic carbons (δc ~120–132 ppm) are reported in deuterated solvents like THF-d₈ and MeOD .
Biological Activity
1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride, with the CAS number 1258649-55-6, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C11H13BrClN3
- Molecular Weight : 302.6 g/mol
- CAS Number : 1258649-55-6
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known for its role in mimicking histidine residues in proteins, thus influencing enzymatic activity and receptor binding.
Antimicrobial Activity
Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound may possess comparable antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
- Antibacterial Efficacy : A study investigating a range of alkaloids demonstrated that certain imidazole derivatives exhibited potent antibacterial activity, with complete bacterial death observed within hours of exposure . This highlights the potential of 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride in treating bacterial infections.
- Antifungal Properties : The compound's structural analogs have also been evaluated for antifungal activity against Candida albicans and Fusarium oxysporum, showing promising results with MIC values ranging from 16.69 to 78.23 µM . This suggests a dual action against both bacterial and fungal pathogens.
- Cancer Research : Emerging research indicates that imidazole derivatives may have anticancer properties by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific pathways involved in the action of this compound.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary data indicate that while some imidazole derivatives show low toxicity in vitro, comprehensive in vivo studies are required to establish a clear safety margin for clinical applications.
Q & A
Q. What are the optimal synthetic routes for 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride?
The synthesis involves three key steps:
- Imidazole Ring Formation : Cyclization of α-halo ketones with 1,2-diamines under acidic conditions (e.g., ZnCl₂ catalysis) to form the imidazole core .
- Bromophenyl Substitution : Electrophilic aromatic substitution or Suzuki coupling to introduce the 4-bromophenyl group at the 4-position of the imidazole ring. For bromophenyl derivatives, palladium-catalyzed cross-coupling is efficient .
- Amine Functionalization and Salt Formation : Alkylation of the imidazole nitrogen with 2-chloroethylamine, followed by treatment with HCl to yield the dihydrochloride salt, enhancing solubility and stability .
Q. Reaction Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | ZnCl₂, 80°C, 12h | 65–70 | ≥95% |
| Bromophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 75–80 | ≥98% |
| Salt Formation | HCl (g), EtOH, RT | 90–95 | ≥99% |
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
- X-ray Crystallography : Resolves bond lengths and dihedral angles. For example, the dihedral angle between the imidazole ring and bromophenyl group is ~1.3°, indicating near-planarity .
- NMR Spectroscopy : ¹H NMR shows characteristic peaks for the imidazole protons (δ 7.2–7.8 ppm) and ethylamine chain (δ 3.1–3.5 ppm). ¹³C NMR confirms the bromophenyl C-Br signal at δ 122 ppm .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms the molecular ion at m/z 310.2 (free base) and 383.1 (dihydrochloride) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict reaction outcomes:
- Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates. For imidazole derivatives, B3LYP/6-31G* is effective for energy profiling .
- Machine Learning : Trains models on existing bromophenyl coupling data to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems (DMF > THF for Suzuki reactions) .
- Validation : Multi-scale simulations (MD for solubility, DFT for regioselectivity) reduce trial-and-error experimentation by 40% .
Q. How do researchers resolve contradictions in reported bioactivity data for imidazole derivatives?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) are addressed via:
- Standardized Assay Conditions : Fixed parameters (pH 7.4, 25°C, 1% DMSO) minimize variability .
- Multi-Technique Validation : Compare HPLC-purity (>98%) with bioactivity; impurities <2% reduce false positives .
- Meta-Analysis : Use statistical tools (ANOVA, PCA) to cluster data from PubChem and Acta Crystallographica reports, identifying outliers due to solvent polarity or salt form differences .
Q. What methodologies are used to study interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) for imidazole-amine derivatives. Reported Kd values range from 10–100 nM for kinase targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding. For this compound, ΔH = −45 kJ/mol suggests strong hydrogen bonding with active-site residues .
- Molecular Docking : AutoDock Vina simulates binding poses. The ethylamine chain aligns with hydrophobic pockets, while the bromophenyl group stabilizes π-π stacking .
Q. How can Design of Experiments (DoE) improve synthesis scalability?
- Factorial Design : Screens variables (temperature, catalyst loading) for the bromophenyl coupling step. A 2³ factorial design identified optimal conditions: 100°C, 5 mol% Pd, 2 eq K₂CO₃ .
- Response Surface Methodology (RSM) : Maximizes yield (85% achieved) by optimizing reaction time (8h) and solvent ratio (DMF:H₂O = 4:1) .
- Robustness Testing : Evaluates parameter ranges (±5% catalyst, ±2°C) to ensure reproducibility in pilot-scale batches .
Q. What are the stability profiles of this compound under varying conditions?
- Thermal Stability : TGA shows decomposition onset at 180°C. Store at −20°C in inert atmosphere .
- pH Stability : HPLC monitoring reveals degradation (<5%) at pH <2 or >10. Buffered solutions (pH 6–8) are optimal .
- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation (λmax 254 nm); amber vials are recommended .
Q. Key Physicochemical Properties :
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 383.6 g/mol | ESI-MS | |
| Solubility (H₂O) | 50 mg/mL | Gravimetric | |
| logP | 2.1 | HPLC | |
| pKa (amine) | 9.2 | Potentiometric |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
